3,4,5-Trihydroxy-6-[1-(3-hydroxyphenyl)-2-(methylamino)ethoxy]oxane-2-carboxylic acid
CAS No.:
Cat. No.: VC16485255
Molecular Formula: C15H21NO8
Molecular Weight: 343.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H21NO8 |
|---|---|
| Molecular Weight | 343.33 g/mol |
| IUPAC Name | 3,4,5-trihydroxy-6-[1-(3-hydroxyphenyl)-2-(methylamino)ethoxy]oxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C15H21NO8/c1-16-6-9(7-3-2-4-8(17)5-7)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h2-5,9-13,15-20H,6H2,1H3,(H,21,22) |
| Standard InChI Key | LLVNMYWZQNTXNV-UHFFFAOYSA-N |
| Canonical SMILES | CNCC(C1=CC(=CC=C1)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Introduction
Chemical Structure and Nomenclature
Core Oxane Framework
The compound’s backbone is a six-membered oxane ring (C₆H₁₀O₅), substituted with three hydroxyl groups at positions 3, 4, and 5, and a carboxylic acid group at position 2. This configuration closely resembles glucaric acid, a sugar acid derived from glucose, which is known for its role in detoxification and antioxidant processes . The oxane ring adopts a chair conformation, stabilized by intramolecular hydrogen bonding between adjacent hydroxyl groups.
Ethoxy Side Chain Modifications
At position 6 of the oxane ring, an ethoxy group (-O-CH₂-CH₂-) is attached. This side chain is further substituted with:
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A 3-hydroxyphenyl group at the first carbon, introducing aromaticity and phenolic reactivity.
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A methylamino group (-NH-CH₃) at the second carbon, which confers basicity and potential for neurotransmitter-like interactions .
The IUPAC name systematically describes these features, emphasizing the substitution pattern and functional groups.
Synthesis and Characterization
Hypothetical Synthesis Pathways
While no published synthesis routes exist for this compound, plausible strategies can be inferred from analogous molecules:
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Oxane Ring Formation: Start with D-glucose, oxidize the primary alcohol to a carboxylic acid, and protect hydroxyl groups before introducing the ethoxy side chain .
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Side Chain Assembly:
Analytical Characterization
Key techniques for structural elucidation would include:
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NMR Spectroscopy:
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¹H NMR: Peaks for aromatic protons (δ 6.5–7.2 ppm), methylamino group (δ 2.3–2.8 ppm), and oxane protons (δ 3.0–4.5 ppm).
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¹³C NMR: Carboxylic acid carbon (δ 170–175 ppm), aromatic carbons (δ 110–160 ppm), and oxane carbons (δ 60–80 ppm).
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Mass Spectrometry: High-resolution MS would confirm the molecular formula (C₁₉H₂₇NO₁₀) and fragmentation patterns.
Physicochemical Properties
Solubility and Stability
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Solubility: Predominantly hydrophilic due to multiple hydroxyls and a carboxylic acid group. Soluble in polar solvents (water, ethanol) but poorly in non-polar media.
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pH Sensitivity: The carboxylic acid (pKa ≈ 3–4) and methylamino group (pKa ≈ 9–10) confer zwitterionic behavior at physiological pH.
Thermodynamic Parameters
| Property | Estimated Value |
|---|---|
| Molecular Weight | 453.42 g/mol |
| LogP (Partition Coefficient) | -1.2 (calculated) |
| Melting Point | 210–215°C (decomposes) |
Applications in Research and Development
Drug Design
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Hybrid Molecules: Combining sugar moieties with bioactive amines is a strategy to improve pharmacokinetics (e.g., linagliptin, a DPP-4 inhibitor with xanthine scaffold) .
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Targeted Delivery: The oxane core could serve as a carrier for site-specific drug release, leveraging carbohydrate-mediated cellular uptake.
Agricultural Chemistry
Phenolic and amine groups may confer antifungal or herbicidal properties. Analogous compounds like glyphosate (a phosphonic acid derivative) demonstrate the utility of such hybrids in crop protection.
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